5-Oxaspiro[2.3]hexane-1-carboxylic acid
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Overview
Description
5-Oxaspiro[23]hexane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a three-membered oxirane ring fused to a four-membered cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2.3]hexane-1-carboxylic acid typically involves the isomerization of epoxy derivatives of methylenecyclobutane compounds. For instance, the isomerization of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate can be achieved using lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
5-Oxaspiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.3]hexane-1-carboxylic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
5-Oxaspiro[2.3]hexane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
5-oxaspiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5(8)4-1-6(4)2-9-3-6/h4H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLWTGKPVYZOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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